molecular formula C9H13N3O2 B1604644 2-Isopropylamino-5-methyl-3-nitropyridine CAS No. 954228-54-7

2-Isopropylamino-5-methyl-3-nitropyridine

Cat. No. B1604644
M. Wt: 195.22 g/mol
InChI Key: GKEAGKLNHIWCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Isopropylamino-5-methyl-3-nitropyridine” is a chemical compound with the CAS Number: 954228-54-7 . Its molecular weight is 195.22 and its IUPAC name is N-isopropyl-5-methyl-3-nitro-2-pyridinamine .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position .


Molecular Structure Analysis

The molecular structure of “2-Isopropylamino-5-methyl-3-nitropyridine” is represented by the InChI code: 1S/C9H13N3O2/c1-6(2)11-9-8(12(13)14)4-7(3)5-10-9/h4-6H,1-3H3,(H,10,11) .

Scientific Research Applications

Fluorescent Probes for Metal Detection

2-Isopropylamino-5-methyl-3-nitropyridine derivatives have been utilized in the development of fluorescent compounds for detecting metal ions in aqueous media. Singh et al. (2020) designed and synthesized 2-aminoethylpyridine-based fluorescent compounds that showed enhanced fluorescence upon interaction with Fe3+ ions, indicating potential applications in the detection and estimation of trace Fe3+ and Hg2+ in water samples and biological systems (Singh et al., 2020).

Molecular and Crystal Structure Analysis

The conformational stability and molecular structures of compounds related to 2-Isopropylamino-5-methyl-3-nitropyridine, such as 2-hydroxy-4-methyl-3-nitropyridine, have been investigated through quantum chemical calculations and vibrational spectral studies. Balachandran et al. (2012) conducted a detailed analysis using density functional theory, providing insights into molecular stability, bond strength, and electronic properties, which can inform the design of new materials and pharmaceuticals (Balachandran et al., 2012).

Anticancer Agents Development

Nitropyridine derivatives, including those structurally related to 2-Isopropylamino-5-methyl-3-nitropyridine, have been synthesized and evaluated for their anticancer properties. Capps et al. (1992) explored 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, demonstrating significant in vitro and in vivo activity against leukemia, leading to the selection of some compounds for clinical trials (Capps et al., 1992).

Quantum Chemical Studies and Spectroscopic Investigations

Sivaprakash et al. (2019) performed quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine, a compound related to 2-Isopropylamino-5-methyl-3-nitropyridine, to understand its energy, molecular structure, and electronic properties. This research contributes to the fundamental understanding of such compounds, aiding in the development of new materials and drugs (Sivaprakash et al., 2019).

properties

IUPAC Name

5-methyl-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)11-9-8(12(13)14)4-7(3)5-10-9/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEAGKLNHIWCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647935
Record name 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylamino-5-methyl-3-nitropyridine

CAS RN

954228-54-7
Record name 5-Methyl-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylamino-5-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Isopropylamino-5-methyl-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Isopropylamino-5-methyl-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Isopropylamino-5-methyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Isopropylamino-5-methyl-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Isopropylamino-5-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.